

# Spectral Analysis of 1-Propyne, 3-(1-ethoxyethoxy)-: A Technical Guide

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Compound of Interest		
Compound Name:	1-Propyne, 3-(1-ethoxyethoxy)-	
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This technical guide provides a comprehensive overview of the spectral data for the compound **1-Propyne**, **3-(1-ethoxyethoxy)-**, a valuable intermediate in organic synthesis. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for obtaining these spectra.

### Introduction

**1-Propyne, 3-(1-ethoxyethoxy)-** (CAS No. 18669-04-0) is a bifunctional molecule featuring a terminal alkyne and an acetal protecting group.[1] This structure makes it a versatile building block in the synthesis of complex organic molecules. The propargyl group offers a reactive site for carbon-carbon bond formation, while the 1-ethoxyethoxy group serves as a stable protecting group for alcohols under various reaction conditions.[1] Accurate spectral characterization is crucial for its identification and for monitoring its reactions in synthetic pathways.

# **Spectral Data**

The following sections present the key spectral data for **1-Propyne**, **3-(1-ethoxyethoxy)-**. While experimental data from sources like Sigma-Aldrich and Bio-Rad Laboratories is referenced, some of the presented values are based on established theoretical predictions and analysis of analogous structures.[1][2]





## **Nuclear Magnetic Resonance (NMR) Spectroscopy**

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

The proton NMR spectrum of **1-Propyne**, **3-(1-ethoxyethoxy)-** is characterized by distinct signals corresponding to the ethoxy, acetal, and propargyl moieties.

Chemical Shift (δ) (ppm)	Multiplicity	Integration	Assignment
~4.8	Quartet	1H	O-CH(CH <sub>3</sub> )-O
~4.2	Doublet	2H	O-CH₂-C≡CH
~3.5-3.7	Quartet	2H	O-CH2-CH3
~2.4	Triplet	1H	C≡C-H
~1.3	Doublet	3H	O-CH(CH₃)-O
~1.2	Triplet	3H	O-CH2-CH3

Predicted data based on analogous structures.[1]

The carbon NMR spectrum provides information on the different carbon environments within the molecule.



Chemical Shift (δ) (ppm)	Assignment
~100	-O-CH(CH₃)-O-
~80	-C≡CH
~75	-C≡CH
~62	-O-CH <sub>2</sub> -CH <sub>3</sub>
~58	-O-CH₂-C≡CH
~20	-O-CH(CH₃)-O-
~15	-O-CH <sub>2</sub> -CH <sub>3</sub>

Predicted data based on analogous structures.[1]

# Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **1-Propyne**, **3-(1-ethoxyethoxy)-** shows characteristic absorptions for the alkyne and ether linkages.

Wavenumber (cm⁻¹)	Intensity	Assignment
~3300	Strong, Sharp	≡C-H stretch
~2980-2850	Medium-Strong	C-H (sp³) stretch
~2120	Weak-Medium	C≡C stretch
~1100	Strong, Broad	C-O-C stretch (asymmetric)

Predicted data based on analogous structures.  $\left[ 1 \right]$ 

# **Mass Spectrometry (MS)**

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The molecular weight of **1-Propyne**, **3-(1-ethoxyethoxy)-** is 128.17 g/mol .[2]



m/z	Possible Fragment
128	[M] <sup>+</sup> (Molecular Ion)
99	[M - C <sub>2</sub> H <sub>5</sub> ] <sup>+</sup>
83	[M - OC <sub>2</sub> H <sub>5</sub> ] <sup>+</sup>
73	[CH <sub>3</sub> CH(O)OCH <sub>2</sub> CH <sub>3</sub> ] <sup>+</sup>

Predicted data based on fragmentation patterns of similar compounds.[1]

# **Experimental Protocols**

The following are detailed methodologies for obtaining the spectral data presented above.

## **NMR Spectroscopy**

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

#### Sample Preparation:

- Accurately weigh approximately 10-20 mg of 1-Propyne, 3-(1-ethoxyethoxy)-.
- Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl<sub>3</sub>).
- Transfer the solution to a clean, dry 5 mm NMR tube.
- If required, add a small amount of an internal standard (e.g., tetramethylsilane, TMS).

#### <sup>1</sup>H NMR Acquisition:

- Pulse Program: Standard single-pulse experiment.
- Spectral Width: 0-12 ppm.
- Number of Scans: 16-64, depending on sample concentration.
- Relaxation Delay: 1-2 seconds.



#### <sup>13</sup>C NMR Acquisition:

- Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).
- Spectral Width: 0-150 ppm.
- Number of Scans: 1024 or more, due to the low natural abundance of <sup>13</sup>C.
- Relaxation Delay: 2-5 seconds.

#### Data Processing:

- Apply Fourier transformation to the acquired Free Induction Decay (FID).
- Phase correct the spectrum.
- Calibrate the chemical shift scale using the residual solvent peak or the internal standard (TMS at 0 ppm).
- Integrate the peaks in the <sup>1</sup>H NMR spectrum.

## FT-IR Spectroscopy

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer (e.g., Bruker Tensor 27 FT-IR).[2]

Sample Preparation (Neat Liquid):

- Ensure the ATR (Attenuated Total Reflectance) crystal is clean.
- Place a single drop of neat 1-Propyne, 3-(1-ethoxyethoxy)- directly onto the crystal.
- Alternatively, for transmission spectroscopy, place a drop of the liquid between two salt plates (e.g., NaCl or KBr).

#### Data Acquisition:

Spectral Range: 4000-400 cm<sup>-1</sup>.



- Resolution: 4 cm<sup>-1</sup>.
- Number of Scans: 16-32.
- Acquire a background spectrum of the clean, empty ATR crystal or salt plates before running the sample.

#### Data Processing:

- · Perform a background subtraction.
- Identify and label the major absorption peaks.

## **Mass Spectrometry**

Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI).

#### Sample Introduction:

• Direct infusion via a syringe pump or injection into a gas chromatograph (GC-MS).

#### EI-MS Acquisition Parameters:

- Ionization Energy: 70 eV.
- Mass Range: m/z 30-200.
- Source Temperature: 200-250 °C.

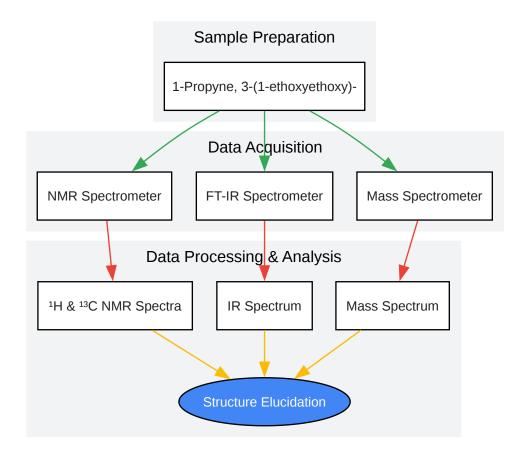
#### Data Analysis:

- Identify the molecular ion peak.
- Analyze the fragmentation pattern to identify characteristic fragment ions.

# Visualizations Spectral Analysis Workflow



The following diagram illustrates the general workflow for the spectral analysis of an organic compound like **1-Propyne**, **3-(1-ethoxyethoxy)-**.



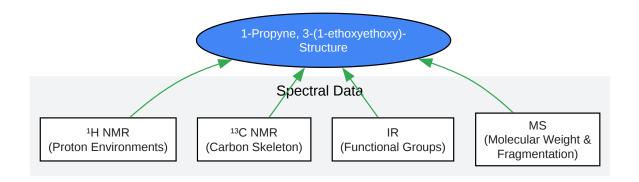
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Caption: Workflow for Spectral Analysis.

## **Logical Relationship of Spectral Data**

This diagram shows how the different spectral data types contribute to the final structural determination.





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### References

- 1. 1-Propyne, 3-(1-ethoxyethoxy)- | 18669-04-0 | Benchchem [benchchem.com]
- 2. 1-Propyne, 3-(1-ethoxyethoxy)- | C7H12O2 | CID 86774 PubChem [pubchem.ncbi.nlm.nih.gov]
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